molecular formula C10H15N B14532417 1H-Indole, 4,5,6,7-tetrahydro-1,2-dimethyl- CAS No. 62372-19-4

1H-Indole, 4,5,6,7-tetrahydro-1,2-dimethyl-

Cat. No.: B14532417
CAS No.: 62372-19-4
M. Wt: 149.23 g/mol
InChI Key: ROHJWBQWTCRCFW-UHFFFAOYSA-N
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Description

1H-Indole, 4,5,6,7-tetrahydro-1,2-dimethyl- is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indole, 4,5,6,7-tetrahydro-1,2-dimethyl- typically involves multicomponent condensation methods. These methods often use active methylene compounds, arylglyoxals, and cyclic enaminones . For example, the condensation of cyclohexane-1,3-diones with α-halogenoketones and primary amines can yield the desired indole derivative .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves optimizing reaction conditions such as solvent choice, reagent sequence, and temperature to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions: 1H-Indole, 4,5,6,7-tetrahydro-1,2-dimethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield indole-3-carboxaldehyde, while substitution reactions can introduce various functional groups onto the indole ring .

Mechanism of Action

The mechanism of action of 1H-Indole, 4,5,6,7-tetrahydro-1,2-dimethyl- involves its interaction with molecular targets and pathways within biological systems. The compound can bind to multiple receptors, influencing cellular processes and pathways . For example, it may inhibit specific enzymes or modulate receptor activity, leading to its observed biological effects .

Comparison with Similar Compounds

  • 1H-Indole, 1,2-dimethyl-
  • 4,5,6,7-Tetrahydroindole
  • 1,5,6,7-Tetrahydro-4H-indol-4-one

Comparison: 1H-Indole, 4,5,6,7-tetrahydro-1,2-dimethyl- is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, making it a valuable compound for research and development .

Properties

CAS No.

62372-19-4

Molecular Formula

C10H15N

Molecular Weight

149.23 g/mol

IUPAC Name

1,2-dimethyl-4,5,6,7-tetrahydroindole

InChI

InChI=1S/C10H15N/c1-8-7-9-5-3-4-6-10(9)11(8)2/h7H,3-6H2,1-2H3

InChI Key

ROHJWBQWTCRCFW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(N1C)CCCC2

Origin of Product

United States

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